5-Bromo-2-(2-bromoethyl)phenol
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Overview
Description
5-Bromo-2-(2-bromoethyl)phenol is an organic compound that belongs to the class of bromophenols It consists of a phenol group substituted with bromine atoms at the 5th position and a 2-bromoethyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-bromoethyl)phenol typically involves the bromination of 2-(2-bromoethyl)phenol. One common method includes the use of bromine in the presence of a catalyst such as iron powder. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-bromoethyl)phenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atoms on the phenol ring can be substituted by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst such as iron powder.
Substitution Reactions: Common nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Substituted Phenols: Depending on the reagents used, various substituted phenols can be formed.
Bromoethyl Derivatives: Nucleophilic substitution of the bromoethyl group can lead to the formation of different bromoethyl derivatives.
Scientific Research Applications
5-Bromo-2-(2-bromoethyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-bromoethyl)phenol involves its interaction with specific molecular targets. The bromine atoms and the phenol group can form hydrogen bonds and interact with various enzymes and proteins, leading to inhibition or activation of biological pathways . The bromoethyl group can also participate in nucleophilic substitution reactions, further modifying its activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenol: A simpler brominated phenol with only one bromine atom.
4-Bromo-2-(2-bromoethyl)phenol: Another brominated phenol with different substitution patterns.
Uniqueness
5-Bromo-2-(2-bromoethyl)phenol is unique due to the presence of both a bromoethyl group and a bromine atom on the phenol ring
Properties
Molecular Formula |
C8H8Br2O |
---|---|
Molecular Weight |
279.96 g/mol |
IUPAC Name |
5-bromo-2-(2-bromoethyl)phenol |
InChI |
InChI=1S/C8H8Br2O/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,11H,3-4H2 |
InChI Key |
HSSCNKNTMKOPMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)CCBr |
Origin of Product |
United States |
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